molecular formula C5H9BrCl2N2S B6187007 2-(2-bromo-1,3-thiazol-5-yl)ethan-1-amine dihydrochloride CAS No. 2639441-85-1

2-(2-bromo-1,3-thiazol-5-yl)ethan-1-amine dihydrochloride

Cat. No.: B6187007
CAS No.: 2639441-85-1
M. Wt: 280
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Description

2-(2-bromo-1,3-thiazol-5-yl)ethan-1-amine dihydrochloride is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of a bromine atom at the 2-position of the thiazole ring and an ethanamine group makes this compound unique. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-1,3-thiazol-5-yl)ethan-1-amine dihydrochloride typically involves the reaction of 1,3-thiazole with bromoacetyl chloride to form 2-(bromoacetyl)-1,3-thiazole. This intermediate is then reacted with ethanamine to yield the final product. The reaction is usually carried out at room temperature and may require the presence of a drying agent to ensure the purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-1,3-thiazol-5-yl)ethan-1-amine dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

2-(2-bromo-1,3-thiazol-5-yl)ethan-1-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-bromo-1,3-thiazol-5-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the activation or inhibition of biochemical pathways. For example, it may bind to DNA and interfere with topoisomerase II, resulting in DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Similar Compounds

  • 2-(bromoacetyl)-1,3-thiazole
  • 2-(2-thiazolyl)ethanamine
  • 2-(2-bromo-1,3-thiazol-5-yl)ethanol

Uniqueness

2-(2-bromo-1,3-thiazol-5-yl)ethan-1-amine dihydrochloride is unique due to the presence of both the bromine atom and the ethanamine group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

2639441-85-1

Molecular Formula

C5H9BrCl2N2S

Molecular Weight

280

Purity

95

Origin of Product

United States

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